

An In-depth Technical Guide to 2-Methylheptanal (CAS: 16630-91-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylheptanal

Cat. No.: B049883

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Methylheptanal** (CAS number 16630-91-4), a branched-chain aliphatic aldehyde. This document consolidates critical information on its chemical and physical properties, synthesis and purification protocols, analytical characterization, safety and toxicology, and potential biological relevance, tailored for a scientific audience.

Chemical and Physical Properties

2-Methylheptanal is a colorless liquid with a characteristic odor.^[1] Its fundamental properties are summarized in the table below, compiled from various sources.

Property	Value	Source
Molecular Formula	C ₈ H ₁₆ O	[2] [3] [4]
Molecular Weight	128.21 g/mol	[2] [5] [6]
CAS Number	16630-91-4	[2] [3] [4]
Appearance	Colorless liquid	[1]
Boiling Point	163-164 °C at 760 mmHg	[1]
Melting Point	-76 °C	[1]
Density	0.809 g/cm ³	[1]
Solubility	Slightly soluble in water.	[1]
Flash Point	42.2 °C	[1]
Refractive Index	1.41	[1]
InChI Key	DHEKCFIOOSCJRW- UHFFFAOYSA-N	[2] [3] [4]
SMILES	CCCCCC(C)C=O	[7]

Synthesis and Purification

The synthesis of **2-Methylheptanal** can be achieved through the oxidation of the corresponding primary alcohol, 2-methylheptan-1-ol, or via hydroformylation of a suitable alkene followed by hydrogenation. A common laboratory-scale synthesis involves the oxidation of 2-methylheptan-1-ol.

Experimental Protocol: Synthesis via Oxidation of 2-Methylheptan-1-ol

This protocol describes a general procedure for the oxidation of a primary alcohol to an aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC).

Materials:

- 2-Methylheptan-1-ol
- Pyridinium chlorochromate (PCC)
- Anhydrous dichloromethane (CH_2Cl_2)
- Silica gel
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Stir bar
- Filter funnel
- Rotary evaporator

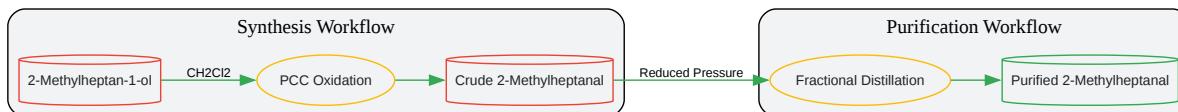
Procedure:

- In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane.
- Dissolve 2-methylheptan-1-ol (1 equivalent) in anhydrous dichloromethane.
- Slowly add the solution of 2-methylheptan-1-ol to the PCC suspension with vigorous stirring over 15-20 minutes.
- After the addition is complete, continue stirring at room temperature for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to remove the chromium salts.
- Wash the silica gel pad with additional diethyl ether.

- Combine the organic filtrates and dry over anhydrous sodium sulfate.
- Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude **2-Methylheptanal**.

Experimental Protocol: Purification by Fractional Distillation

The crude **2-Methylheptanal** can be purified by fractional distillation under reduced pressure to obtain a high-purity product.


Materials:

- Crude **2-Methylheptanal**
- Fractional distillation apparatus (including a Vigreux column)
- Heating mantle
- Vacuum pump
- Manometer
- Receiving flasks

Procedure:

- Set up the fractional distillation apparatus. Ensure all glassware is dry.
- Place the crude **2-Methylheptanal** in the distillation flask.
- Connect the apparatus to a vacuum pump and reduce the pressure.
- Begin heating the distillation flask gently.
- Collect the fraction that distills at the appropriate boiling point for the given pressure. The boiling point of **2-Methylheptanal** is 163-164 °C at atmospheric pressure and will be lower under reduced pressure.

- Store the purified **2-Methylheptanal** under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

[Click to download full resolution via product page](#)

Synthesis and Purification Workflow for **2-Methylheptanal**.

Analytical Characterization

The identity and purity of **2-Methylheptanal** can be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile compounds like **2-Methylheptanal**. A typical GC-MS analysis would involve a non-polar or semi-polar capillary column. The mass spectrum of **2-Methylheptanal** is characterized by a molecular ion peak (m/z 128) and specific fragmentation patterns.[\[2\]](#)[\[7\]](#)

GC-MS Parameter	Typical Value
Column	DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 μ m film thickness
Injector Temperature	250 °C
Oven Program	50 °C (2 min), then ramp to 250 °C at 10 °C/min, hold for 5 min
Carrier Gas	Helium, constant flow of 1 mL/min
MS Ion Source Temp.	230 °C
MS Quadrupole Temp.	150 °C
Scan Range	m/z 40-300

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential for structural elucidation.

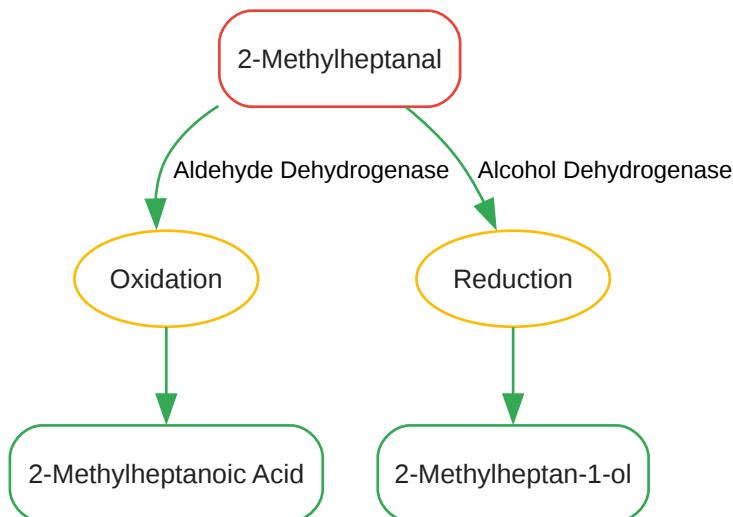
- ¹H NMR: The spectrum will show a characteristic aldehyde proton signal (CHO) between δ 9.5 and 9.7 ppm. Other signals will correspond to the methyl group adjacent to the carbonyl, the long alkyl chain, and the terminal methyl group.
- ¹³C NMR: The carbonyl carbon will appear as a downfield signal around δ 205 ppm. The remaining carbon signals will be in the aliphatic region.

Safety and Toxicology

2-Methylheptanal is classified as a flammable liquid and an irritant.^[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Toxicological Data Summary:

Endpoint	Data	Source
Acute Oral Toxicity (LD50, rat)	3730 mg/kg	[8]
Skin Irritation (rabbit)	Moderate irritant	[8]
Eye Irritation (rabbit)	Mild irritant	[8]


While specific toxicological studies on **2-Methylheptanal** are limited, the toxicology of aliphatic aldehydes, in general, is of interest. The toxicity of saturated aliphatic aldehydes tends to decrease with increasing molecular weight.[9] They are known to be irritants to the mucous membranes of the eyes and respiratory tract.[9] Transcriptome analysis of cells exposed to various saturated aliphatic aldehydes has shown that they can induce changes in gene expression related to pulmonary toxicity, with lower carbon number aldehydes often showing greater effects.[10][11]

Biological Activity and Potential Applications

The primary application of **2-Methylheptanal** is in the flavor and fragrance industry, where it contributes to certain aroma profiles.[12] However, for the drug development community, understanding its potential biological interactions is crucial.

Metabolism

While specific metabolic pathways for **2-Methylheptanal** have not been extensively studied, it is expected to undergo metabolism typical of branched-chain aldehydes. The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (2-methylheptanoic acid) or reduction to the primary alcohol (2-methylheptan-1-ol).[13] The degradation of branched-chain amino acids leads to the formation of branched-chain α -keto acids, which can be further metabolized to aldehydes.[14][15] It is plausible that exogenous **2-Methylheptanal** could enter similar metabolic pathways.

[Click to download full resolution via product page](#)

Potential Metabolic Pathways of **2-Methylheptanal**.

Receptor Interactions

As a volatile organic compound, **2-Methylheptanal**'s primary biological interaction is likely with olfactory receptors in the nasal epithelium, leading to the perception of its odor.^[16] The interaction of aldehydes with specific olfactory receptors is a complex process that is currently an active area of research.^[17] There is no specific evidence to suggest that **2-Methylheptanal** interacts with other receptor systems in a pharmacologically significant way. However, the study of how small molecules interact with various receptors is a cornerstone of drug discovery.

Conclusion

This technical guide has summarized the key information available for **2-Methylheptanal**, providing a foundation for researchers and drug development professionals. While its primary current use is in the flavor and fragrance industry, a thorough understanding of its chemical properties, synthesis, and potential biological interactions is essential for any further investigation into its applications in other scientific fields. Further research is warranted to fully elucidate its toxicological profile and explore any potential bioactivities beyond olfaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. Heptanal, 2-methyl- [webbook.nist.gov]
- 3. Heptanal, 2-methyl- [webbook.nist.gov]
- 4. Heptanal, 2-methyl- [webbook.nist.gov]
- 5. (2S)-2-methylheptanal | C8H16O | CID 13583483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Methylheptanal | CymitQuimica [cymitquimica.com]
- 7. 2-Methylheptanal | C8H16O | CID 86044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 6-Methylheptanal for Research|Flavor & Fragrance Applications [benchchem.com]
- 13. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. Human olfactory receptor families and their odorants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart [ijbs.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methylheptanal (CAS: 16630-91-4)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b049883#2-methylheptanal-cas-number-16630-91-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com